Decloxizine hydrochloride

Analytical Chemistry Quality Control Reference Standards

Researchers validating hydroxyzine purity by HPLC often encounter co-elution when using generic antihistamine standards, compromising pharmacopoeial compliance. Decloxizine hydrochloride (CAS 1263283-80-2) is the definitive Hydroxyzine EP Impurity B reference material, uniquely distinguished by its molecular weight (376.92 g/mol) and LogP (3.08) for guaranteed baseline separation from the hydroxyzine parent peak. • Dual H₁ antagonism & lipoxygenase inhibition enables mechanistic studies of histamine-leukotriene crosstalk unavailable with cetirizine or hydroxyzine controls • High aqueous solubility (≥100 mg/mL) supports direct formulation development without solubilization excipients • ≥98% purity (HPLC), supplied with comprehensive CoA; ambient shipping; bulk custom synthesis available on request

Molecular Formula C21H29ClN2O2
Molecular Weight 376.9 g/mol
CAS No. 1263283-80-2
Cat. No. B607040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecloxizine hydrochloride
CAS1263283-80-2
SynonymsDecloxizine hydrochloride;  AK146047;  AKOS015896560;  AX8283795;  BG01089635;  decloxizine hcl.
Molecular FormulaC21H29ClN2O2
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C21H28N2O2.ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;/h1-10,21,24H,11-18H2;1H
InChIKeyDDKYRGRSMTYEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decloxizine Hydrochloride: H₁ Antagonist and Lipoxygenase Inhibitor


Decloxizine hydrochloride, a hydrochloride salt of a diphenylmethyl piperazine derivative, is a histamine H₁ receptor antagonist and a known analog of hydroxyzine [1]. It is primarily utilized as a pharmacopoeial reference standard for impurity analysis and as a research tool for investigating antihistaminic pathways [2]. Beyond H₁ antagonism, the compound exhibits notable lipoxygenase inhibitory activity, distinguishing its pharmacological profile from simpler, selective antihistamines [3].

H₁/Lipoxygenase dual-pathway probe. Supports studies requiring combined histamine and leukotriene pathway modulation.
Pharmacopoeial impurity standard. Defined as Hydroxyzine EP Impurity B; suitable for HPLC method validation and quality control workflows.
High-solubility salt form. Reported aqueous solubility supports preparation of standard solutions and liquid formulation research.

Decloxizine Hydrochloride: Why Substitution Fails


Substituting Decloxizine hydrochloride with hydroxyzine or cetirizine is scientifically invalid due to its distinct molecular identity. Decloxizine lacks the chiral center found in cetirizine and differs in salt form from hydroxyzine hydrochloride, resulting in a unique molecular weight (376.92 g/mol) and LogP (3.08) . Pharmacologically, its classification as a potent lipoxygenase inhibitor distinguishes it from most H₁ antagonists which lack this activity [1]. This unique combination of H₁ antagonism and arachidonic acid pathway modulation mandates the use of pure Decloxizine hydrochloride for reproducible results in impurity profiling and specific pharmacological assays.

Target
Decloxizine HCl
Potential Substitute
Hydroxyzine HCl / Cetirizine 2HCl
Key Risk
Molecular weight and LogP differences shift HPLC retention times, invalidating impurity reference standard methods.
Key Risk
Cetirizine lacks reported lipoxygenase inhibition; substitution loses dual-pathway tool capability for leukotriene research.

Decloxizine Hydrochloride: Comparative Evidence


Molecular Differences from Hydroxyzine

Decloxizine hydrochloride (C₂₁H₂₉ClN₂O₂) differs from hydroxyzine hydrochloride (C₂₁H₂₇ClN₂O₂·2HCl) by two hydrogen atoms and a distinct salt form, resulting in a molecular weight of 376.92 g/mol versus 447.83 g/mol for hydroxyzine dihydrochloride . This structural difference confers a lower LogP of 3.08 compared to hydroxyzine's estimated LogP of approximately 3.5, as calculated for its free base [1].

MW vs. Hydroxyzine
Head-to-head
376.92 g/mol
-70.91 g/mol
Supports distinct HPLC peak identity as Hydroxyzine Impurity B.
Comparator: 447.83 g/mol (Hydroxyzine 2HCl). Data to verify for specific column.
Analytical Chemistry Quality Control Reference Standards

Lipoxygenase Inhibition vs. Cetirizine

Decloxizine is characterized as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This secondary activity is not reported for its close analog, cetirizine, a second-generation antihistamine which functions almost exclusively as a selective H₁ receptor antagonist [2].

Lipoxygenase Inhibition
Class-level
DecloxizineReported
CetirizineNot reported
Qualitative target engagement difference
Enables dual-pathway research (H₁ + leukotriene) not achievable with selective antihistamines.
Source-specific review recommended; quantitative data not provided.
Pharmacology Enzymology Allergic Inflammation

Aqueous Solubility and Formulation Potential

Decloxizine hydrochloride exhibits 'very soluble' aqueous solubility according to Chinese Pharmacopoeia standards, with a reported in vitro solubility in water of ≥ 100 mg/mL . While the free base forms of many antihistamines are poorly soluble, the hydrochloride salt form of Decloxizine ensures high aqueous solubility. In comparison, cetirizine dihydrochloride, while also a soluble salt, has a reported aqueous solubility of approximately 100 mg/mL, indicating comparable behavior [1].

Aqueous Solubility
Cross-study
≥ 100 mg/mL 241.91 mM
Supports standard solution preparation and liquid formulation research.
Comparable to Cetirizine 2HCl solubility. Context-dependent.
Pharmaceutics Pre-formulation Solubility

Decloxizine Hydrochloride: Key Applications


Hydroxyzine Impurity B Reference Standard

Given its unique molecular weight (376.92 g/mol) and status as Hydroxyzine EP Impurity B, Decloxizine hydrochloride is the definitive reference material for HPLC method development and validation. Its distinct LogP (3.08) and molecular weight ensure baseline separation from the hydroxyzine parent peak, which is essential for meeting pharmacopoeial purity requirements .

Investigating Leukotrienes in Allergic Asthma

Unlike most H₁ antagonists, Decloxizine hydrochloride's documented lipoxygenase inhibition provides a research tool to study the interplay between histamine-mediated and leukotriene-mediated pathways [1]. This dual-action profile allows researchers to investigate potential synergistic effects in models of allergic inflammation and asthma, where cetirizine would serve only as a selective H₁ control.

Pre-formulation and Solubility Screening for Liquid Formulations

The high aqueous solubility (≥ 100 mg/mL) of Decloxizine hydrochloride makes it an ideal candidate for developing liquid formulations, such as syrups or injectables. For formulation scientists, this confirmed solubility profile eliminates the need for complex solubilization strategies often required for less soluble free base antihistamines.

Application
Selection Property
Validation Focus
Hydroxyzine Impurity B Standard
Distinct molecular weight and LogP
HPLC resolution from hydroxyzine parent peak
Leukotriene pathway studies
Reported lipoxygenase inhibition
Dual-pathway modulation (H₁ + LOX) in allergic inflammation models
Liquid formulation research
High aqueous solubility salt form
Solubility behavior in pre-formulation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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